![molecular formula C22H20N2O6 B2776102 (Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1105243-47-7](/img/structure/B2776102.png)
(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Complexes and Spectroscopic Studies
Research on similar compounds has led to the development of novel ligands and their polymer complexes, characterized using various spectroscopic methods. For instance, El-Sonbati et al. (2018) prepared and characterized polymeric complexes using a novel ligand derived from an amidation process. These complexes were analyzed for their polycrystalline phases and potential applications in materials science, highlighting their geometric structures and potential applications in cancer research through molecular docking studies (El-Sonbati et al., 2018).
Herbicidal Activity of Acrylates
Another field of application is the development of herbicides, where Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrating significant herbicidal activities. This study underscores the potential agricultural applications of acrylate compounds in controlling weed growth, showcasing how structural variations can influence herbicidal effectiveness (Wang et al., 2004).
Controlled Radical Polymerization
The controlled radical polymerization of acrylamides, as explored by Mori et al. (2005), presents a method to synthesize homopolymers with specific characteristics, including low polydispersity and controlled molecular weight. This research provides insights into the precise polymerization control achievable with acrylamide compounds, which is crucial for creating materials with tailored properties for various applications (Mori et al., 2005).
Antimicrobial Agents
Novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides have been synthesized and evaluated for their antimicrobial activities. Rajanarendar et al. (2008) demonstrated that some of these compounds exhibit superior in vitro activities compared to standard drugs, indicating the potential of acrylamide derivatives in developing new antimicrobial agents (Rajanarendar et al., 2008).
Synthesis and Biological Evaluation
Research into benzothiazole derivatives has revealed their potential in synthesizing compounds with notable biological activities. Fahim and Shalaby (2019) investigated the synthesis of benzothiazole derivatives and their reactivity towards various nucleophiles, leading to novel compounds with potential antitumor activities. This study highlights the versatility of such compounds in medicinal chemistry and drug development (Fahim & Shalaby, 2019).
Propiedades
IUPAC Name |
(Z)-N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-26-17-6-3-14(9-20(17)27-2)4-8-22(25)23-12-16-11-19(30-24-16)15-5-7-18-21(10-15)29-13-28-18/h3-11H,12-13H2,1-2H3,(H,23,25)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBZESYAMQLLS-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
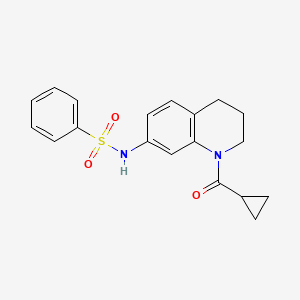
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776020.png)
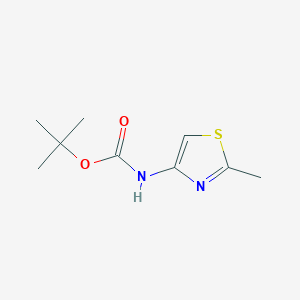
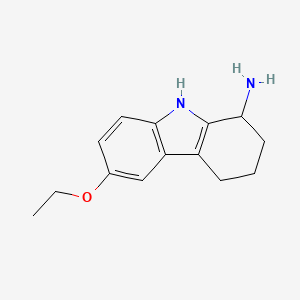
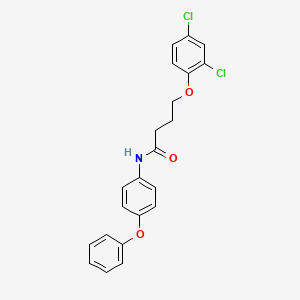
![8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2776031.png)
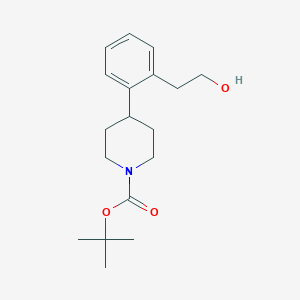
![6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2776034.png)

![methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate](/img/structure/B2776036.png)
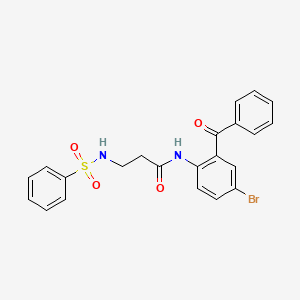
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B2776038.png)

![N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2776041.png)
